Sulcatin

Description

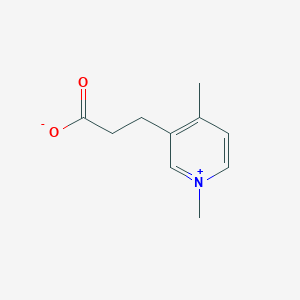

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

3-(1,4-dimethylpyridin-1-ium-3-yl)propanoate |

InChI |

InChI=1S/C10H13NO2/c1-8-5-6-11(2)7-9(8)3-4-10(12)13/h5-7H,3-4H2,1-2H3 |

InChI Key |

GOOKIFCKRCPTIL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=[N+](C=C1)C)CCC(=O)[O-] |

Synonyms |

sulcatin |

Origin of Product |

United States |

Biological Activities and Cellular Mechanisms of Action of Sulcatin

In Vitro Antiproliferative Activity of Sulcatin

This compound demonstrates significant in vitro antiproliferative activity against various tumor cell lines, highlighting its potential as a cytotoxic agent.

Studies have assessed the efficacy of this compound against murine tumor cell lines, providing quantitative insights into its potency. This compound, derived from Microcosmus vulgaris, has shown antiproliferative activity against murine fibrosarcoma (WEHI-164) and murine macrophage-like (J774) cell lines ebin.pub. The inhibitory concentrations (IC50) for this compound against these cell lines have been determined, indicating its effectiveness in inhibiting cell growth.

Table 1: In Vitro Antiproliferative Activity of this compound against Murine Tumor Cell Lines

| Cell Line | IC50 of this compound (µg/mL) | Control (6-Mercaptopurine) IC50 (µg/mL) | Reference |

| J774 (murine macrophage-like) | ≈ 2 | ≈ 1 | |

| WEHI-164 (murine fibrosarcoma) | ≈ 65 | ≈ 1.5 |

This compound is one of many marine alkaloids recognized for their diverse and potent biological activities, particularly in the context of anticancer research. While direct comparative IC50 data against identical cell lines for all marine alkaloids are not always readily available in general literature, this compound's activity can be contextualized alongside other well-studied marine compounds.

For instance, Lamellarin D, another marine alkaloid, exhibits strong cytotoxic activity against various tumor cell lines and is known as a potent topoisomerase I inhibitor wikipedia.org. Aplidin (Plitidepsin) is a tunicate-derived cyclic depsipeptide with potent anti-tumor and antiviral properties, demonstrating high efficacy in inhibiting SARS-CoV-2 replication with IC90 values in the nanomolar range against Vero E6 (1.76 nM) and human cell lines (0.88 nM) nih.govatamankimya.cominvivochem.cn. Trabectedin, another tunicate-derived compound, is an approved antitumor chemotherapy medication that binds and alkylates DNA nih.gov.

Other marine alkaloids, such as Hectochlorin, inhibit the growth of human cell lines by inducing the hyperpolymerization of actin and can cause G2/M phase arrest wikipedia.orgresearchgate.net. Lyngyabellins also display significant cytotoxicity against human lung cancer cell lines (e.g., NCIH460) and mouse neuroblastoma cells researchgate.netuni-freiburg.de. Largazole, a macrocyclic depsipeptide, acts as a potent and selective histone deacetylase (HDAC) inhibitor, leading to cell differentiation, cell cycle arrest, and apoptosis uni.lu. Renieramycin M has been shown to induce apoptosis in human non-small cell lung cancer cells sci-hub.se. Naamidine A triggers caspase-dependent apoptosis and cell cycle arrest at the G1 phase researchgate.net. Variolin B, a pyridopyrrolopyrimidine, functions as a cyclin-dependent kinase inhibitor, blocking the cell cycle at G1 and G2 phases and inducing apoptosis mdpi.comresearchgate.netwikidata.org. Peloruside A and B are macrolides that promote microtubule polymerization, leading to G2/M phase arrest and apoptosis wikidata.org.

This compound's antiproliferative activity, as evidenced by its IC50 values against murine tumor cell lines, positions it as a significant compound within this diverse group of bioactive marine alkaloids, all of which contribute to the ongoing quest for novel anticancer agents.

Assessment of this compound Efficacy against Murine Tumor Cell Lines

Cellular Targets and Signaling Pathways Modulated by this compound

The biological effects of this compound are mediated through its interaction with specific cellular targets and its modulation of critical signaling pathways involved in cell proliferation and survival.

Molecular docking and inverse virtual screening (IVS) are computational approaches employed to predict potential protein targets for bioactive molecules like this compound. IVS, in contrast to traditional virtual screening, involves docking one or a few ligands against a large panel of protein targets to identify putative interactions. This in silico methodology has been applied to natural bioactive molecules, including this compound, to assess their efficacy against proteins implicated in cancer processes ebin.pub.

Docking studies have been conducted on a panel comprising 126 protein targets extracted from the Protein Data Bank to analyze their possible interactions with a library of 43 bioactive compounds ebin.pub. The objective of this approach is to predict the activity of unknown ligands for known targets involved in cancer development and to guide future experimental assays. Proteins such as Akt and PTEN, which are crucial in cellular signaling and cancer, were among the targets tested in IVS studies involving natural molecules.

Beyond cell cycle arrest, this compound induces cellular responses through specific mechanisms, notably the inhibition of tubulin polymerization and the induction of apoptosis. Tubulins are essential components of the cytoskeleton, forming microtubules that are crucial for various cellular functions, including maintaining cell shape, intracellular transport, and, critically, mitotic division uni.lu. By inhibiting tubulin polymerization, this compound disrupts the formation and stability of microtubules, thereby interfering with the mitotic spindle apparatus necessary for proper cell division ebin.pubuni.lusci-hub.se. This anti-mitotic effect contributes significantly to its antiproliferative properties. Furthermore, this compound is also reported to induce apoptosis and general cytotoxicity in treated cells ebin.pubsci-hub.se, suggesting that its mechanism of action extends to triggering programmed cell death pathways in susceptible cells.

The chemical compound this compound, identified as a novel N-methylpyridinium alkaloid, has garnered scientific interest due to its notable biological activities. Isolated from the Mediterranean tunicate Microcosmus vulgaris, this compound exhibits significant antiproliferative properties in in vitro settings. nih.govtrjfas.orgnih.gov

Interactions of Sulcatin with Biological Macromolecules

The interactions of small molecules, such as Sulcatin, with biological macromolecules are fundamental to their biological activity. These interactions can involve proteins, nucleic acids (DNA or RNA), lipids, or carbohydrates, often mediated through covalent and non-covalent forces, including hydrogen bonding, ionic interactions, and hydrophobic effects. nih.gov Such interactions are crucial for stabilizing the three-dimensional and four-dimensional structures of macromolecules and can influence their function, acting as catalysts for chemical reactions or enabling physical processes like molecular transport and signal transduction. nih.gov

Despite the known antiproliferative activity of this compound, specific detailed research findings on its direct interactions with particular biological macromolecules (e.g., specific proteins, DNA, or enzymes) are not explicitly available in the current search results. Understanding these precise interactions would provide critical insights into the molecular basis of this compound's antiproliferative effects. Further studies are needed to identify and characterize the specific biological macromolecules that this compound interacts with, which would help to delineate its exact mechanism of action at a molecular level.

Structural Characterization and Elucidation of Sulcatin

Advanced Spectroscopic Techniques for Sulcatin Structure Determination

Spectroscopic techniques are indispensable tools in organic chemistry for elucidating the structures of unknown compounds. For this compound, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy was crucial. trjfas.orgresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for characterizing molecular structures, providing information about the carbon-hydrogen framework of a compound. trjfas.orgd-nb.info The elucidation of this compound's structure notably involved extensive 2D NMR experiments. researchgate.netacs.org

1D NMR Experiments: Typically, ¹H NMR and ¹³C NMR spectra provide fundamental information.

¹H NMR reveals the number of different types of protons, their chemical environments (chemical shift), and their connectivity to neighboring protons (coupling constants and multiplicity). mdpi.commdpi.comnih.gov

¹³C NMR provides data on the carbon skeleton, indicating the number of different carbon atoms and their hybridization states. d-nb.info

2D NMR Experiments: These experiments provide correlations between different nuclei, which are vital for establishing the connectivity of atoms within a complex molecule. mdpi.comfrontiersin.orgnih.govmdpi.com

¹H-¹H Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, indicating vicinal or geminal relationships. mdpi.comnih.gov

Heteronuclear Single Quantum Coherence (HSQC) correlates proton and carbon signals that are directly bonded, assigning specific protons to their directly attached carbons. researchgate.netmdpi.com

Heteronuclear Multiple Bond Correlation (HMBC) provides information on long-range (2-4 bond) correlations between protons and carbons, which is critical for piecing together the molecular fragments. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) reveals spatial proximities between protons, regardless of bond connectivity, which is crucial for determining relative stereochemistry and conformational preferences. researchgate.net

While the original publication confirms the use of these techniques for this compound, specific numerical NMR data (e.g., chemical shifts, coupling constants, and observed correlations) for this compound were not available in the provided search results.

Mass Spectrometry (MS) is essential for determining the molecular mass and elemental formula of a compound, as well as providing insights into its structural features through fragmentation patterns. trjfas.orgsci-hub.se High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides an accurate molecular formula. sci-hub.se

Fragmentation Patterns: When a molecule is ionized in MS, it can break into characteristic fragments. The masses of these fragments and their relative abundances provide a "fingerprint" that helps deduce the substructures present in the molecule. sci-hub.se

HRMS: For this compound, HRMS data would have been crucial to confirm its elemental composition (C₁₀H₁₃NO₂) and distinguish it from other compounds with similar nominal masses. researchgate.net

Specific fragmentation data or exact mass measurements for this compound were not detailed in the provided search results.

Infrared (IR) spectroscopy is used to identify the types of functional groups present in a compound by detecting characteristic absorption patterns. trjfas.org Different chemical bonds and functional groups absorb IR radiation at specific wavenumbers, leading to a unique spectrum.

Characteristic Absorptions: Key functional groups, such as C=O (carbonyl), O-H (hydroxyl), N-H (amine), and C-H bonds (alkane, alkene, aromatic), show distinct absorption bands. mdpi.com For instance, C=O bonds typically appear as a sharp peak around 1715 cm⁻¹, while O-H bonds show a strong, broad peak between 3200-3550 cm⁻¹.

Fingerprint Region: The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of bands unique to each compound, useful for identification by comparison with known spectra.

While IR spectroscopy was undoubtedly employed in this compound's elucidation, specific IR absorption frequencies for this compound were not available in the provided search results.

Mass Spectrometry (MS) Applications in this compound Structural Analysis (e.g., GC-MS, LC-MS/MS, HRMS)

Confirmation of the N-Methylpyridinium Alkaloid Core of this compound

This compound is explicitly identified as a novel N-methylpyridinium alkaloid. researchgate.netacs.org The confirmation of this core structure would have been a central aspect of its spectroscopic elucidation.

The presence of an N-methylpyridinium moiety would be strongly supported by characteristic signals in the NMR and MS spectra.

NMR: The pyridinium (B92312) ring protons would exhibit distinct chemical shifts in the aromatic region of the ¹H NMR spectrum, often shifted downfield due to the positive charge on the nitrogen. The N-methyl group would show a characteristic singlet in the ¹H NMR spectrum, and its carbon would also appear distinctly in the ¹³C NMR. 2D NMR experiments like HMBC would show correlations between the N-methyl protons and carbons of the pyridinium ring, confirming their connectivity.

MS: The mass spectrum would show a molecular ion consistent with the N-methylpyridinium framework, and fragmentation patterns would likely include characteristic ions resulting from the cleavage of substituents attached to the pyridinium ring, further supporting its presence.

Stereochemical Assignments and Conformational Analysis of this compound

Stereochemical assignments, including relative and absolute configurations, are crucial for fully characterizing a natural product, as they significantly influence biological activity. nih.gov Conformational analysis investigates the different spatial arrangements a molecule can adopt due to rotation around single bonds and the associated energy changes. mdpi.com

For natural products, techniques such as NOESY NMR experiments, X-ray crystallography, and circular dichroism (CD) spectroscopy are commonly employed for stereochemical determination. researchgate.netnih.gov NOESY, for example, provides through-space correlations that help establish the relative orientation of protons. researchgate.net

Chemical Synthesis and Analog Generation of Sulcatin

Design and Synthesis of Sulcatin Analogs and Derivatives

The concept of generating derivatives and analogs of natural products is a common strategy in medicinal chemistry to explore and optimize biological activity. Patent literature mentions this compound among a list of compounds for which various derivatives and isomers, including carboxylated derivatives, acetates, phenylacetates, hydrogenated or dehydrated derivatives, formates, methyl ethers, dimethyl ethers, caprylates, valeriates, isovalerates, alcohols, aldehydes, ketones, epoxides, lactones, and cyclic derivatives, could be utilized. google.comgoogle.com However, specific methodologies for the design and synthesis of these particular this compound analogs or detailed examples of their preparation are not provided in the search results. The general approach to analog synthesis often involves modifying functional groups or the core scaffold to probe structural requirements for activity.

Structure-Activity Relationship (SAR) Studies through Synthetic Analogs

Comprehensive structure-activity relationship (SAR) studies specifically pertaining to this compound and its synthetic analogs are not detailed in the provided information. SAR studies are crucial for understanding how chemical structure influences biological activity, guiding the rational design of more potent and selective compounds. While SAR studies have been conducted for other marine alkaloids and their derivatives, such as nortopsentins where the position of bromine in the indole (B1671886) ring affects cytotoxic activity sci-hub.se, or sophoridine (B192422) derivatives where efficacy is expressed via IC₅₀ values researchgate.net, specific data tables or detailed research findings on this compound's SAR are not available.

Biosynthesis and Ecological Roles of Sulcatin

Proposed Biosynthetic Pathways of N-Methylpyridinium Alkaloids in Marine Organisms

The biosynthesis of N-methylpyridinium alkaloids in marine organisms, including Sulcatin, is generally understood to follow pathways common to other alkaloids, often involving amino acids or polyketides as foundational precursors wikidata.org. Marine organisms synthesize a diverse array of secondary metabolites, many of which are derived from primary metabolic intermediates researchgate.net. While the precise biosynthetic pathway for this compound itself has not been fully elucidated, it is hypothesized that the pyridinium (B92312) core structure is formed through a series of enzymatic reactions, potentially involving cyclization and modification of linear precursors. The characteristic N-methylation that distinguishes N-methylpyridinium alkaloids would then occur as a subsequent step, typically mediated by methyltransferase enzymes. Such methylation reactions are common in the biosynthesis of various natural products.

Genetic Basis for this compound Biosynthesis (e.g., Gene Cluster Identification)

The production of many secondary metabolites in microorganisms and other organisms is governed by biosynthetic gene clusters (BGCs) researchgate.netkaust.edu.sa. These clusters consist of contiguous genes that collectively encode the enzymes and regulatory proteins necessary for the synthesis of a specific compound researchgate.netresearchgate.net. While the existence of BGCs for numerous marine natural products is well-established, the specific genetic basis and gene cluster responsible for this compound biosynthesis in Microcosmus vulgaris have not been explicitly identified or characterized in the available literature.

The identification of BGCs typically involves advanced bioinformatics algorithms and tools, such as antiSMASH and SMURF, which can predict and analyze gene clusters from genomic data based on conserved enzymatic domains (e.g., non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs)) researchgate.netkaust.edu.sawikipedia.org. For example, a gene cluster encoding two NRPSs, a methyltransferase, a sulfotransferase, and a dioxygenase was identified for the biosynthesis of sulfazecin, a monobactam antibiotic fishersci.ca. The elucidation of this compound's specific BGC would provide critical insights into its production mechanisms and open avenues for biotechnological applications.

Ecological Significance of this compound in Marine Environments

Secondary metabolites produced by marine organisms often play crucial ecological roles, including defense against predators, competition with other species, and chemical signaling kegg.jpwikidata.org. This compound, as a bioactive N-methylpyridinium alkaloid, contributes to the ecological success of its producing organism, the ascidian Microcosmus vulgaris.

Role in Predator Deterrence for Microcosmus vulgaris

This compound exhibits significant antiproliferative and cytotoxic activities in vitro, which are key to its function as a chemical defense mechanism nih.govuni.lunih.govuni.lu. Marine organisms frequently produce potent toxins to deter predators wikidata.org. The cytotoxic properties of this compound, as demonstrated against various cell lines, suggest its role in making Microcosmus vulgaris unpalatable or harmful to potential grazers.

Research findings on the antiproliferative activity of this compound against murine tumor cell lines include:

| Cell Line | IC50 (µg/mL) | Reference |

| J774 | ≈ 2 | uni.lu |

| WEHI-164 | ≈ 65 | uni.lu |

For comparison, 6-Mercaptopurine, a control, showed IC50 values of approximately 1 µg/mL for J774 and 1.5 µg/mL for WEHI-164 uni.lu.

This defensive strategy is observed in other marine species as well; for instance, Amphitoxin, another pyridinium salt isolated from the Caribbean sponge Amphimedon compressa, functions as a high molecular weight antifeedant. Such compounds contribute to the survival of sessile marine invertebrates by deterring consumption by predators wikidata.org.

Potential as a Chemical Signaling Molecule

Chemical signaling is a fundamental process in marine ecosystems, enabling communication among cells and organisms for various purposes, including reproduction, defense, and resource acquisition. While this compound's significant ecological importance is acknowledged kegg.jp, its specific role as a chemical signaling molecule has not been explicitly detailed or confirmed in the provided scientific literature. Given the diverse functions of secondary metabolites in marine chemical ecology, it is plausible that this compound, beyond its defensive properties, could participate in inter- or intra-species communication, influencing behaviors or physiological responses in its environment. However, further dedicated research would be required to substantiate such a role.

Symbiotic Relationships Influencing this compound Production

The production of many bioactive secondary metabolites in marine invertebrates, including ascidians, is often attributed to symbiotic microorganisms such as bacteria and fungi living within or on the host organism uni.luwikidata.org. These microbial symbionts can be the actual producers of the bioactive molecules, or they can contribute precursors or enzymatic machinery to the host's biosynthetic pathways wikidata.org.

Marine sponges, for example, are known to host diverse microbial communities that are responsible for synthesizing a wide range of bioactive compounds uni.luwikidata.org. While the specific symbiotic relationship influencing this compound production in Microcosmus vulgaris is not explicitly detailed in the provided information, it is a common paradigm in marine natural product chemistry. This suggests that microbial symbionts associated with Microcosmus vulgaris could play a crucial role in the biosynthesis of this compound, either as direct producers or as essential contributors to the host's metabolic processes.

Advanced Analytical and Research Methodologies for Sulcatin Studies

Metabolomics Approaches in Sulcatin Research

Metabolomics, the large-scale study of small molecules (metabolites) within biological systems, can provide profound insights into the metabolic pathways involved in the production and fate of compounds like this compound. It is broadly categorized into untargeted and targeted approaches. metwarebio.com

Untargeted metabolomics involves a comprehensive analysis aimed at capturing all metabolites within a biological sample, including those yet to be identified. metwarebio.com This approach is discovery-driven, allowing for the screening of differential metabolites between experimental and control groups, which can then lead to hypothesis generation and the elucidation of novel metabolic pathways. metwarebio.comnovogene.com For this compound, untargeted profiling of Microcosmus vulgaris could reveal precursors, intermediates, or related compounds in its biosynthetic pathway, or metabolic changes in the tunicate in response to environmental factors affecting this compound production.

Targeted metabolomics , in contrast, focuses on the precise quantification of a specific, pre-defined set of biochemically annotated analytes. metwarebio.com This method is hypothesis-driven, leveraging established knowledge of metabolic processes and molecular pathways. metwarebio.com It often employs isotopically labeled standards for enhanced precision and minimizes false positives. metwarebio.com If specific biosynthetic pathways for this compound or its derivatives were hypothesized, targeted metabolomics could be used to quantify key metabolites within those pathways, providing quantitative data on their concentrations. For instance, a large-scale targeted metabolomics method has been developed to profile over 400 biologically important metabolites, covering numerous metabolic pathways, demonstrating the capability of this approach for quantitative analysis. nih.gov

The choice between untargeted and targeted metabolomics depends on the research objective, with untargeted methods being ideal for discovery and hypothesis generation, and targeted methods for precise quantification and validation. metwarebio.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone technology in metabolomics, particularly effective for analyzing complex biological matrices. nih.govthermofisher.comlcms.cz LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, enabling the identification and quantification of a wide range of metabolites. nih.govcore.ac.uk

In the context of this compound, LC-MS/MS would be crucial for:

Separation and Detection: this compound, as a natural product, exists within a highly complex biological matrix (e.g., tunicate tissue). LC-MS/MS allows for the separation of this compound from co-eluting compounds and background noise, which can otherwise negatively impact quantification and detection limits. thermofisher.comlcms.cz

Identification and Quantification: The mass spectrometry component provides molecular weight information and fragmentation patterns, which are vital for confirming this compound's identity and quantifying its concentration in various samples. nih.govnih.gov

Addressing Matrix Effects: Complex matrices often present "matrix effects," where co-eluting substances alter the ionization efficiency of the target analyte, affecting accuracy and reproducibility. core.ac.uknih.gov LC-MS/MS systems, especially when combined with techniques like selected reaction monitoring (SRM) or advanced sample preparation methods (e.g., QuEChERs with efficient clean-up), are designed to mitigate these effects, ensuring reliable results even in challenging samples like herbal matrices or biological fluids. thermofisher.comlcms.czcore.ac.uknih.gov

For this compound research, LC-MS/MS would be indispensable for both untargeted screening of potential this compound-related metabolites and targeted quantification of this compound itself in various biological extracts from Microcosmus vulgaris or experimental systems.

Untargeted and Targeted Metabolite Profiling

Chemoinformatic and Computational Modeling of this compound and Its Interactions

Chemoinformatics and computational chemistry are interdisciplinary fields that utilize computer science and theoretical chemistry to solve chemical problems, including the analysis of complex chemical data, molecular modeling, and the prediction of chemical properties and biological activities. nih.govmtu.edu These approaches are essential for understanding the structure-activity relationships of compounds like this compound and predicting their interactions with biological targets.

Key computational approaches applicable to this compound include:

Molecular Docking (MDo): This technique simulates the molecular interactions between a ligand (e.g., this compound) and a target (e.g., a protein receptor), predicting binding affinity and geometry. mdpi.com For this compound's known cytotoxic activity, molecular docking could be used to identify potential protein targets and understand the mechanism of its biological action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) / Quantitative Structure-Property Relationship (QSPR): QSAR/QSPR models establish mathematical correlations between the molecular structure of a compound and its properties or biological effects. nih.govmdpi.comresearchgate.net By analyzing this compound's structure and its cytotoxic activity, QSAR models could be developed to predict the activity of this compound derivatives or to guide the synthesis of new compounds with enhanced properties, saving time and resources. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular interactions, allowing researchers to observe conformational changes in proteins upon ligand binding and understand the diffusion of small molecules. mdpi.com While computationally demanding, MD simulations could offer deeper insights into this compound's stability, flexibility, and its dynamic interactions with biological membranes or target proteins.

Chemical Graph Theory and Descriptors: Chemoinformatics uses chemical graphs to represent atomic connectivity, enabling the computation of various topological indices and chemical descriptors. nih.gov These descriptors can characterize this compound's features and be used in machine learning models for predictive tasks, such as predicting its physiochemical properties or potential biological activities. nih.govmtu.edu

Computational modeling can complement experimental data, predict unobserved chemical phenomena, and accelerate the understanding and optimization of this compound's properties and interactions. mtu.edu

Bioengineering Strategies for Enhanced this compound Production

Bioengineering strategies aim to manipulate biological systems for the enhanced production of valuable compounds. For natural products like this compound, which are often produced in small quantities by their native organisms, bioengineering offers a promising avenue for sustainable and scalable production. While specific bioengineering efforts for this compound are not detailed in the provided search results, general strategies for natural product biosynthesis can be considered.

Potential bioengineering approaches for this compound production could involve:

Synthetic Biology and Metabolic Engineering: These fields focus on designing and optimizing metabolic pathways within host organisms (e.g., bacteria, yeast, or plant cell cultures) to increase the yield of target compounds. This could involve:

Pathway Elucidation and Reconstruction: Identifying and characterizing the genes and enzymes involved in this compound's biosynthesis in Microcosmus vulgaris. Once identified, these genes could be transferred and expressed in a more amenable host organism.

Precursor Supply Optimization: Engineering the host organism to overproduce the necessary precursors for this compound synthesis.

Blocking Competing Pathways: Modifying the host's metabolism to reduce the production of undesirable byproducts, thereby channeling resources towards this compound synthesis.

Enzyme Optimization: Directed evolution or rational design of key enzymes in the this compound pathway to improve their catalytic efficiency.

Cell Culture Systems: Developing in vitro cell cultures of Microcosmus vulgaris or its relevant tissues could provide a controlled environment for this compound production, potentially overcoming limitations associated with harvesting the natural organism.

Genetic Engineering of Source Organism: If feasible, direct genetic manipulation of Microcosmus vulgaris could be explored to upregulate this compound biosynthesis pathways. However, this is often more challenging for complex marine invertebrates.

These strategies, commonly applied in the production of other complex natural products, offer a roadmap for potentially enhancing the yield and accessibility of this compound for further research and development.

Future Research Directions and Translational Perspectives of Sulcatin

Exploration of Novel Bioactivities and Therapeutic Potential of Sulcatin

Initial investigations have established this compound as an in vitro antiproliferative agent, indicating its potential as an antineoplastic compound. nih.govresearchgate.netacs.orgresearchgate.netsci-hub.sepherobase.comebin.pubtrjfas.org Research has demonstrated its cytotoxic effects against various murine tumor cell lines, with reported half-maximal inhibitory concentration (IC50) values ranging from 3 to 65 μg/mL. sci-hub.seebin.pub

Specifically, this compound has shown antiproliferative activity against J774 murine macrophage cells and WEHI-164 murine fibrosarcoma cells. ebin.pub The comparative efficacy against these cell lines is detailed in the table below:

| Cell Line (Origin) | This compound IC50 (μg/mL) | Control (6-Mercaptopurine) IC50 (μg/mL) |

| J774 (Murine Macrophage) | ≈ 2 ebin.pub | ≈ 1 ebin.pub |

| WEHI-164 (Murine Fibrosarcoma) | ≈ 65 ebin.pub | ≈ 1.5 ebin.pub |

Future research should focus on deciphering the precise molecular mechanisms underlying this compound's antiproliferative effects. This includes identifying specific cellular targets, pathways modulated, and the potential for inducing apoptosis or cell cycle arrest. Further in vitro studies across a broader spectrum of human cancer cell lines are warranted to assess its selectivity and potency. While current data is limited to in vitro findings, exploring its therapeutic potential would necessitate progression to in vivo models to evaluate pharmacokinetics, bioavailability, and efficacy in complex biological systems.

Development of Sustainable Production Methods for this compound

Currently, this compound is obtained through isolation from its natural marine source, Microcosmus vulgaris. nih.govresearchgate.netacs.orgresearchgate.netsci-hub.sepherobase.comebin.pubtrjfas.org The reliance on natural harvesting for complex marine natural products often presents challenges related to scalability, environmental impact, and consistency of supply. Therefore, a critical future research direction involves the development of sustainable production methods.

This could encompass several approaches:

Biosynthesis Elucidation and Engineering: Investigating the biosynthetic pathway of this compound within Microcosmus vulgaris could enable the identification of key enzymes and genes involved. This knowledge could then be leveraged for metabolic engineering of host organisms (e.g., bacteria, yeast) to produce this compound or its precursors through fermentation, offering a more controlled and scalable production route.

Total Synthesis: Developing efficient and economically viable total synthesis routes for this compound is another important area. While the initial structural elucidation involved spectroscopic analysis, a practical synthetic route would allow for large-scale production, structural modifications, and the creation of analogs for further research.

Aquaculture and Bioreactor Cultivation: Optimizing the cultivation of Microcosmus vulgaris in controlled aquaculture or bioreactor systems could provide a more sustainable and consistent supply of the natural product compared to wild harvesting. This would involve understanding the optimal growth conditions and factors influencing this compound production in the organism.

Investigation of this compound's Role in Interspecies Chemical Communication

The chemical diversity of marine natural products often reflects their roles in ecological interactions, including defense, predation, and communication. While this compound is an N-methylpyridinium alkaloid, a class of compounds known to be involved in various biological activities, its specific role in the interspecies chemical communication of Microcosmus vulgaris or its surrounding marine ecosystem remains unexplored. acs.org

Future research could investigate:

Ecological Function: Determining if this compound acts as a deterrent against predators, an antimicrobial agent against pathogens, or a signaling molecule for other marine organisms. This would involve behavioral assays and ecological studies in the natural habitat of Microcosmus vulgaris.

Chemosensory Responses: Examining the responses of other marine species (e.g., predators, symbionts, competitors) to the presence of this compound. This could involve chemosensory experiments to identify if specific organisms are attracted to or repelled by this compound.

Comparative Chemical Ecology: Analyzing the chemical profiles of Microcosmus vulgaris under different environmental conditions or in the presence of various biological stressors to identify changes in this compound production and correlate them with ecological events.

Integration of Multi-Omics Data for Comprehensive this compound Understanding

The integration of multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) offers a powerful approach for a comprehensive understanding of natural product biosynthesis, function, and ecological roles. frontiersin.orgfrontiersin.orgresearchgate.netnih.govmdpi.com Although specific multi-omics studies on this compound have not been reported, this methodology holds immense promise for future investigations.

Key applications of multi-omics for this compound include:

Biosynthetic Pathway Elucidation: Genomics and transcriptomics can identify the gene clusters responsible for this compound biosynthesis, while proteomics can reveal the enzymes involved. Metabolomics can then confirm the production of intermediates and the final compound. frontiersin.orgfrontiersin.orgnih.govmdpi.com

Host-Microbe Interactions: Given that many marine natural products are produced by symbiotic microorganisms, multi-omics can help discern whether this compound is produced by Microcosmus vulgaris itself or by associated microbiota. frontiersin.org

Environmental and Physiological Influences: By correlating changes in this compound production (metabolomics) with gene expression (transcriptomics) and protein levels (proteomics) under varying environmental conditions (e.g., temperature, nutrient availability, presence of predators), researchers can gain insights into the factors that regulate its synthesis and its adaptive significance. frontiersin.orgresearchgate.net

Drug Discovery and Dereplication: Multi-omics approaches, particularly metabolomics, can facilitate the rapid identification of known compounds (dereplication) and the discovery of novel ones by relating metabolite profiles to organism biology. frontiersin.orgfrontiersin.orgresearchgate.net This can accelerate the drug discovery pipeline for this compound and related compounds.

| Omics Discipline | Contribution to this compound Understanding |

| Genomics | Identification of biosynthetic gene clusters (BGCs) for this compound. frontiersin.orgnih.gov |

| Transcriptomics | Understanding gene expression patterns related to this compound production under different conditions. frontiersin.orgfrontiersin.org |

| Proteomics | Characterization of enzymes involved in this compound biosynthesis. researchgate.net |

| Metabolomics | Direct analysis of this compound and its precursors, linking molecular mechanisms to metabolite production. frontiersin.orgfrontiersin.orgresearchgate.netnih.gov |

Design of Next-Generation this compound-Inspired Chemical Probes

The established antiproliferative activity of this compound, coupled with its distinct N-methylpyridinium alkaloid structure, makes it an excellent scaffold for the design of next-generation chemical probes. Chemical probes are highly selective small molecules used to perturb biological systems and understand protein function, signaling pathways, or disease mechanisms.

Future research in this area could involve:

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of this compound analogs with systematic modifications to its structure to identify key functional groups responsible for its bioactivity. This would involve rational design based on computational modeling and lead to more potent and selective compounds.

Mechanism-Based Probes: Designing this compound derivatives that can covalently bind to or specifically interact with their biological targets. Such probes, potentially incorporating tags (e.g., fluorescent, biotin), would be invaluable for target identification and validation studies.

Prodrug Development: Exploring prodrug strategies to improve this compound's bioavailability, stability, or targeting to specific tissues or cells, thereby enhancing its therapeutic index.

Novel Pharmacophore Discovery: Using the this compound scaffold as a starting point for combinatorial chemistry or fragment-based drug discovery to identify entirely new chemical entities with improved pharmacological properties or novel mechanisms of action.

Q & A

Q. How should contradictory spectral data for this compound derivatives be reported to enhance transparency?

- Provide raw NMR/FTIR files as supplementary material.

- Annotate peaks with J-values and integration ratios.

- For ambiguous signals, compare with simulated spectra (e.g., ACD/Labs) and discuss possible tautomers/conformers .

Q. What visualization tools effectively communicate this compound’s structure-activity relationships (SAR)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.